(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704191 | |
| Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856563-05-8 | |
| Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine
Foreword: The Strategic Importance of Chiral Amines
Chiral primary amines are foundational building blocks in modern medicinal chemistry and materials science.[1][2] Their prevalence in over 40% of active pharmaceutical ingredients underscores the critical need for efficient, scalable, and highly selective synthetic methodologies.[1] (R)-1-(3,4-Dimethylphenyl)propan-1-amine, a key chiral intermediate, presents a representative synthetic challenge whose resolution showcases the cutting edge of asymmetric catalysis. This guide provides a comprehensive overview of field-proven strategies for its synthesis, focusing on the underlying principles, practical execution, and comparative advantages of both biocatalytic and chemocatalytic approaches. Our objective is to equip researchers with the technical insights necessary to select and implement the optimal synthetic route for their specific research and development goals.
Strategic Overview: Pathways to Enantiopurity
The synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine from the prochiral ketone, 3,4-dimethylpropiophenone, can be broadly categorized into two dominant strategies: biocatalytic and chemocatalytic asymmetric reductive amination. Each pathway offers a distinct set of advantages concerning selectivity, operational complexity, and environmental impact.
Figure 1: High-level overview of primary synthetic routes.
Biocatalytic Approaches: Precision and Sustainability
Biocatalysis has emerged as a powerful and sustainable strategy for producing enantiopure amines.[3][4] Enzymes, operating under mild aqueous conditions, offer unparalleled selectivity, often exceeding what is achievable through traditional chemical methods.
Asymmetric Synthesis via Transaminases (TAs)
Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a carbonyl acceptor.[5] This process directly converts a prochiral ketone into a chiral amine with high enantiomeric excess (e.e.).[3][4]
Causality of Choice: The key advantage of TAs is the near-perfect enantioselectivity (>99% e.e. is common) and the use of benign reagents and solvents (water).[3][4] The reaction equilibrium can be driven to completion by using an inexpensive amine donor in excess or by removing the ketone byproduct.
Figure 2: Simplified catalytic cycle of a transaminase.
Protocol Validation: A self-validating protocol involves monitoring the reaction progress via HPLC using a chiral column to simultaneously track substrate consumption, product formation, and the enantiomeric excess.
Detailed Protocol: (R)-TA Mediated Asymmetric Synthesis
-
Biocatalyst Preparation: Prepare a solution of a commercially available (R)-selective ω-transaminase (e.g., from Aspergillus terreus or a recombinant variant) in a phosphate buffer (100 mM, pH 7.5). Pyridoxal-5'-phosphate (PLP) cofactor (1 mM) should be included.
-
Reaction Setup: In a temperature-controlled vessel at 30-40°C, add 3,4-dimethylpropiophenone (e.g., 50 mM final concentration) to the enzyme solution.
-
Initiation: Add L-Alanine (as the amine donor, e.g., 1.0 M) and an alanine dehydrogenase/formate dehydrogenase system for cofactor regeneration and byproduct removal, or simply use a large excess of an amine donor like isopropylamine, which generates acetone as a volatile byproduct.
-
Incubation: Stir the mixture for 24-48 hours. Maintain the pH at 7.5 using a pH-stat or periodic addition of a suitable base.
-
Work-up:
-
Stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).
-
Adjust the pH of the aqueous layer to >10 with NaOH to deprotonate the amine product.
-
Extract the product into the organic layer.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude amine can be purified by distillation or crystallization of a salt (e.g., hydrochloride) if necessary.
| Parameter | Typical Value | Source |
| Conversion | 88-95% | [3][4] |
| Enantiomeric Excess (e.e.) | >99% (R) | [3][4] |
| Temperature | 30-40 °C | [6] |
| pH | 7.5 - 8.5 | [6] |
Asymmetric Synthesis via Reductive Aminases (RedAms)
Reductive aminases (RedAms) are a more recently discovered class of enzymes that catalyze the direct reductive amination of ketones using ammonia and a nicotinamide cofactor (NAD(P)H).[7]
Causality of Choice: RedAms are highly atom-economical as they can utilize ammonia directly, avoiding the formation of a ketone byproduct seen with transaminases.[7] This simplifies downstream processing and is advantageous for large-scale synthesis. Their potential for producing primary amines with excellent enantiomeric excess makes them a compelling alternative.[7]
Chemocatalytic Approaches: Versatility and Scalability
Chemocatalysis offers robust and highly scalable routes to chiral amines, leveraging transition metal complexes or organocatalysts to control stereochemistry.
Asymmetric Reductive Amination (ARA)
This is one of the most direct and efficient chemocatalytic methods. It involves the in-situ formation of an imine from the ketone and an ammonia source (e.g., ammonium acetate), followed by immediate asymmetric hydrogenation catalyzed by a chiral transition metal complex.[8]
Causality of Choice: This one-pot procedure is operationally simple and avoids the isolation of the often-unstable intermediate imine. Ruthenium and Iridium catalysts paired with chiral phosphine ligands (e.g., TunePhos, BINAP derivatives) have demonstrated high efficiency and enantioselectivity for this transformation.[8]
Figure 3: Workflow for one-pot asymmetric reductive amination.
Detailed Protocol: Ru/C3-TunePhos Catalyzed ARA [8]
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with [Ru(cod)(2-methylallyl)2] and (R)-C3-TunePhos ligand in a suitable solvent like methanol. Activate the catalyst precursor under H2 pressure according to established literature procedures.
-
Reaction Setup: To the activated catalyst solution, add 3,4-dimethylpropiophenone and ammonium acetate.
-
Reaction: Seal the autoclave, purge with H2 gas, and pressurize to 50-80 atm. Heat the reaction to 50-60°C and stir vigorously for 12-24 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the H2 pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform a standard acid-base extraction: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (e.g., NaHCO3), extract the aqueous layer, and then combine the organic layers.
-
To isolate the product, extract the organic solution with aqueous HCl. Basify the acidic aqueous layer with NaOH and extract the free amine into a fresh portion of organic solvent.
-
-
Purification: Dry the final organic extract over Na2SO4, filter, and concentrate to afford the pure amine. Enantiomeric excess is determined by chiral HPLC or GC analysis.
| Catalyst System | Ligand | Yield (%) | e.e. (%) | Source |
| Ruthenium | (R)-C3-TunePhos | >95% | ~97% | [8] |
| Iridium | Spiro PAP | High | High | [9] |
| Rhodium/Iridium | Chiral Diamine | High | up to 99% | [10] |
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is a multifactorial decision balancing stereoselectivity, yield, cost, scale, and environmental considerations.
| Feature | Transaminase (TA) | Reductive Aminase (RedAm) | Asymmetric Reductive Amination (ARA) |
| Enantioselectivity | Excellent (>99% e.e.) | Excellent (>97% e.e.) | Very Good to Excellent (90-99% e.e.) |
| Atom Economy | Good (byproduct formed) | Excellent (uses NH3) | Excellent (uses NH4X + H2) |
| Operating Conditions | Mild (30-40°C, 1 atm, aqueous) | Mild (ambient temp/pressure) | Harsher (elevated temp/pressure) |
| Catalyst Source | Commercially available enzymes | Emerging enzyme class | Precious metals, complex ligands |
| Cost & Scalability | Cost-effective at scale, but enzyme cost can be high initially | Potentially very cost-effective | High initial cost (catalyst), but very scalable |
| Environmental Impact | Green (aqueous media, biodegradable) | Very Green | Solvent use, metal waste concerns |
| Key Advantage | Unmatched selectivity, "green" process | High atom economy, direct use of ammonia | High throughput, operational simplicity |
Conclusion and Future Outlook
The enantioselective synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine is a well-addressed challenge with robust solutions available from both biocatalysis and chemocatalysis.
-
For ultimate selectivity and sustainable manufacturing , transaminase-mediated synthesis stands out as the premier choice, consistently delivering >99% e.e. under mild, aqueous conditions.[3][4]
-
For operational simplicity and proven scalability in a traditional chemical setting , asymmetric reductive amination using state-of-the-art Ruthenium or Iridium catalysts provides a highly efficient and direct one-pot route from the ketone.[8]
The continued development of novel enzyme classes like reductive aminases and the design of more active and robust non-precious metal catalysts will further expand the synthetic chemist's toolkit. The future of chiral amine synthesis will likely involve a synergistic approach, where biocatalytic and chemocatalytic methods are not seen as competitors but as complementary tools selected based on the specific economic, environmental, and performance requirements of the target molecule.
References
-
Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: RSC Publishing URL: [Link]
-
Title: Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations Source: Journal of the American Chemical Society URL: [Link]
-
Title: Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S) Source: ResearchGate URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent advances in the asymmetric reduction of imines by recycled catalyst systems Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate Source: ACS Publications URL: [Link]
-
Title: Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone Source: ResearchGate URL: [Link]
-
Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: PMC - NIH URL: [Link]
-
Title: Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis Source: PMC - NIH URL: [Link]
-
Title: Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models Source: Wiley Online Library URL: [Link]
-
Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 Source: Journal of the American Chemical Society URL: [Link]
-
Title: Biocatalytic Asymmetric Synthesis of Unnatural Amino Acids Through the Cascade Transfer of Amino Groups from Primary Amines onto Keto Acids Source: ResearchGate URL: [Link]
-
Title: Novel Reductive Aminases for the Preparation of Chiral Amines Source: University of Edinburgh Research Explorer URL: [Link]
-
Title: Direct catalytic asymmetric synthesis of α-chiral primary amines Source: RSC Publishing URL: [Link]
-
Title: Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure Source: Tetrahedron: Asymmetry URL: [Link]
-
Title: Dimethyl(1-oxopropyl)phenylsilane Source: Organic Syntheses URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines Source: CCS Chemistry URL: [Link]
-
Title: New Asymmetric Synthesis Research Source: Purdue University Chemistry URL: [Link]
-
Title: Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids Source: MDPI URL: [Link]
-
Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Scientific Research Publishing URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of chiral amines via reductive amination and rational design... Source: ResearchGate URL: [Link]
-
Title: STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry URL: [Link]
-
Title: Enantioselective synthesis of α-aminopropargylphosphonates Source: PMC - NIH URL: [Link]
-
Title: PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE... Source: Organic Syntheses URL: [Link]
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- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Solubility of (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of (R)-1-(3,4-Dimethylphenyl)propan-1-amine Hydrochloride in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a chiral amine salt of significant interest in pharmaceutical development. This document navigates through the theoretical underpinnings of solubility, outlines a rigorous experimental protocol for its determination, and discusses the anticipated solubility of this compound in a range of common organic solvents. The insights provided herein are intended to empower researchers and formulation scientists with the foundational knowledge required to effectively harness the therapeutic potential of this molecule.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a chiral amine salt with a molecular structure that presents both hydrophobic (the dimethylphenyl group) and hydrophilic (the ammonium hydrochloride group) moieties. Understanding its solubility in various organic solvents is paramount for several stages of drug development, including:
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining the desired polymorphic form with high purity.
-
Formulation: Developing a stable and effective dosage form, whether it be a solid oral dosage form, a parenteral solution, or a topical preparation, is contingent on the API's solubility in the chosen excipients.
-
Analytical Method Development: The choice of solvent is critical for developing accurate and robust analytical methods for quality control and characterization.
This guide serves as a detailed resource for scientists and researchers, offering both theoretical insights and practical methodologies for assessing the solubility of this important pharmaceutical compound.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For an amine hydrochloride salt like this compound, the primary factors governing its solubility in organic solvents include:
-
"Like Dissolves Like": This fundamental principle suggests that substances with similar polarities are more likely to be soluble in each other.[1] this compound, being a salt, is ionic and therefore highly polar. It is expected to exhibit greater solubility in polar solvents that can effectively solvate the ammonium cation and the chloride anion.
-
Hydrogen Bonding: The ammonium group of the solute can act as a hydrogen bond donor, while the chloride anion can act as a hydrogen bond acceptor. Solvents that are capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the salt.[1]
-
Dielectric Constant of the Solvent: Solvents with a high dielectric constant are better able to shield the electrostatic interactions between the cation and anion of the salt, thereby promoting dissolution.
-
Molecular Size and Shape: The relatively bulky dimethylphenyl group introduces a significant non-polar character to the molecule, which can limit its solubility in highly polar, aqueous environments but may enhance it in certain organic solvents with both polar and non-polar characteristics.
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ClN | ChemScene[4] |
| Molecular Weight | 199.72 g/mol | ChemScene[4] |
| Appearance | Solid | N/A |
| Chirality | (R)-enantiomer | N/A |
| Structure | PubChem |
Experimental Determination of Solubility: A Validated Protocol
Due to the complex nature of solubility, experimental determination remains the gold standard. The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (API) of known purity
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker. A typical temperature for screening is 25 °C.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24 to 72 hours). The system is considered to be at equilibrium when the concentration of the dissolved API in the supernatant does not change over time. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved API.
-
Prepare a calibration curve using standard solutions of the API of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the API in each solvent using the determined concentration and the dilution factor. The results are typically expressed in mg/mL or g/L.
-
Anticipated Solubility Profile and Discussion
While specific experimental data for this compound is not publicly available, a qualitative solubility profile can be predicted based on the principles of intermolecular forces and the properties of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, which can effectively solvate both the ammonium cation and the chloride anion. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, DMSO | Moderate to High | These solvents are polar and can solvate the cation through dipole-ion interactions. Their ability to solvate the chloride anion is less effective than protic solvents. DMSO is a particularly strong solvent for salts. |
| Non-Polar Solvents | Hexane, Toluene | Low to Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent results in weak solute-solvent interactions, making dissolution energetically unfavorable. |
| Chlorinated Solvents | Dichloromethane | Low to Moderate | While having a moderate dielectric constant, their ability to solvate ions is limited. Some solubility may be observed due to dipole-ion interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | Ethers are relatively non-polar and are poor solvents for ionic compounds. |
Causality Behind Expected Trends:
The high solubility in polar protic solvents is driven by the strong ion-dipole interactions and hydrogen bonding between the solvent and the ammonium and chloride ions. In aprotic polar solvents, the solubility will largely depend on the solvent's ability to stabilize the cation. The non-polar nature of the dimethylphenyl group may slightly enhance solubility in less polar solvents compared to a similar amine salt without this feature, but the ionic character of the hydrochloride salt is the dominant factor.
The following diagram illustrates the key molecular interactions influencing the solubility of this compound in a polar protic solvent like methanol.
Caption: Key molecular interactions governing solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its successful development as a pharmaceutical agent. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed and robust experimental protocol for its determination, and a predictive qualitative assessment of its behavior in various solvent classes. While experimental data is ultimately required for precise formulation and process development, the principles and methodologies outlined here provide a strong foundation for rational solvent selection and further investigation. It is the recommendation of this guide that the described experimental protocol be followed to generate precise and reliable solubility data to inform all stages of the drug development process.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]
-
Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 655, 124233. [Link]
-
Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved January 23, 2026, from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 23, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Reductive Amination Utilizing (R)-1-(3,4-Dimethylphenyl)propan-1-amine
Introduction: The Strategic Importance of Chiral Amines in Drug Discovery
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their stereochemistry often dictates biological activity, making the development of robust and stereoselective methods for their synthesis a cornerstone of modern medicinal chemistry. Asymmetric reductive amination stands out as a powerful and direct strategy for creating these valuable motifs, offering a convergent approach to complex molecular targets.[3][4]
This guide provides detailed application notes and protocols for the use of a specific chiral auxiliary, (R)-1-(3,4-Dimethylphenyl)propan-1-amine, in diastereoselective reductive amination reactions. While direct literature on this specific amine is emerging, the principles outlined herein are grounded in well-established methodologies for asymmetric synthesis and are designed to provide researchers with a robust starting point for their investigations.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of the reactants is crucial for successful reaction setup and optimization.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| (R)-1-(3,4-Dimethylphenyl)propan-1-amine | C₁₂H₁₉N | 177.29[5] | Chiral amine, acts as a stereodirecting group. | |
| 1-(3,4-Dimethylphenyl)propan-1-one | C₁₁H₁₄O | 162.23[6] | Prochiral ketone precursor to the chiral amine. | |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | C₆H₁₀BNaO₆ | 211.94 | Mild and selective reducing agent, tolerant of acidic conditions.[7][8][9][10] |
Proposed Synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine
As (R)-1-(3,4-Dimethylphenyl)propan-1-amine may not be commercially available, a reliable synthetic route is essential. A highly effective method is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(3,4-dimethylphenyl)propan-1-one, using a chiral auxiliary or an enzyme-catalyzed process.
Enzymatic Asymmetric Reductive Amination: A Green Chemistry Approach
Recent advances in biotechnology have enabled the use of engineered amine dehydrogenases (AmDHs) or transaminases for the highly enantioselective synthesis of chiral amines.[11][12] This approach is often preferred due to its high stereoselectivity, mild reaction conditions, and environmentally benign nature.
Core Protocol: Diastereoselective Reductive Amination
The following protocols detail the use of (R)-1-(3,4-Dimethylphenyl)propan-1-amine as a chiral auxiliary in the reductive amination of a representative aldehyde and ketone.
Mechanism of Reductive Amination
The reaction proceeds through a two-step sequence within a single pot:
-
Imine/Iminium Ion Formation: The chiral primary amine reacts with the carbonyl compound (aldehyde or ketone) to form a Schiff base (imine). In the presence of a mild acid, this can be protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride to the electrophilic carbon of the imine/iminium ion, forming the new stereocenter.[13][14]
Caption: General workflow for one-pot reductive amination.
Protocol 1: Reductive Amination of an Aldehyde (e.g., Isobutyraldehyde)
This protocol describes the synthesis of a chiral secondary amine.
Materials:
-
(R)-1-(3,4-Dimethylphenyl)propan-1-amine
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-1-(3,4-Dimethylphenyl)propan-1-amine (1.0 eq).
-
Dissolve the amine in DCE (approximately 0.1 M concentration).
-
Add isobutyraldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add STAB (1.5 eq). Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched secondary amine.
Protocol 2: Reductive Amination of a Ketone (e.g., Acetophenone)
This protocol details the synthesis of a chiral tertiary amine, which may require slightly more forcing conditions.
Materials:
-
(R)-1-(3,4-Dimethylphenyl)propan-1-amine
-
Acetophenone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine (R)-1-(3,4-Dimethylphenyl)propan-1-amine (1.0 eq) and acetophenone (1.1 eq) in DCE.
-
For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to promote iminium ion formation.[7]
-
Stir the mixture for 1-2 hours at room temperature.
-
Add STAB (1.5 - 2.0 eq) portion-wise to manage any exotherm.
-
Stir vigorously at room temperature to 40 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1.
-
Purification is typically achieved via flash column chromatography.
Stereochemical Considerations and Analysis
The facial selectivity of the hydride attack on the imine intermediate is directed by the stereocenter of the chiral amine. The bulky 3,4-dimethylphenyl group will likely orient itself to minimize steric hindrance, thereby influencing the trajectory of the incoming hydride from the reducing agent. The diastereomeric ratio of the product should be determined using techniques such as:
-
¹H NMR Spectroscopy: Diastereomers often exhibit distinct signals, particularly for protons near the newly formed stereocenter.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating and quantifying diastereomers.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Incomplete imine formation. | Add a catalytic amount of acetic acid or use a dehydrating agent like MgSO₄. Increase reaction time or temperature. |
| Sterically hindered substrates. | Use a less bulky reducing agent or increase the amount of reducing agent and prolong the reaction time. | |
| Formation of Side Products | Reduction of the carbonyl starting material. | Ensure the reducing agent is added after sufficient time for imine formation. STAB is generally selective for the iminium ion over the carbonyl.[10][13] |
| Over-alkylation of the amine. | Reductive amination is generally less prone to over-alkylation than direct alkylation.[13] If observed, consider a stepwise procedure. | |
| Poor Diastereoselectivity | Insufficient steric influence from the chiral auxiliary. | Lower the reaction temperature. Screen different solvents to influence the transition state geometry. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for reductive amination.
Conclusion
(R)-1-(3,4-Dimethylphenyl)propan-1-amine serves as a promising chiral auxiliary for the diastereoselective synthesis of secondary and tertiary amines via reductive amination. The protocols provided herein, utilizing the mild and efficient reducing agent sodium triacetoxyborohydride, offer a solid foundation for researchers in drug development and organic synthesis. Careful optimization of reaction parameters and diligent analysis of the stereochemical outcome will be key to unlocking the full potential of this methodology.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ACS Publications. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase | The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. [Link]
-
University of Liverpool. (2013). Asymmetric Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (2025). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
ACS Publications. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination | ACS Catalysis. [Link]
-
ACS Division of Chemical Education. (n.d.). Electrochemical synthesis of chiral amines and amino acid derivatives. [Link]
-
Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. [Link]
-
YouTube. (2020). Amine Preparation 4 - Reductive Amination. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers. [Link]
-
PubChem. (n.d.). N,N-dimethyl-3-(4-methylphenyl)propan-1-amine. [Link]
-
Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]
-
Chemchart. (n.d.). 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). [Link]
-
Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]
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- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Application Note: High-Confidence GC-MS Analysis of Phenylpropanamine Derivatives for Forensic and Clinical Research
Abstract
This document provides a comprehensive guide to the analysis of phenylpropanamine derivatives, including controlled substances like amphetamine, methamphetamine, and MDMA, using Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed, field-proven protocols for sample preparation from biological matrices, chemical derivatization to enhance analyte volatility and stability, and optimized instrument parameters for robust and reproducible results. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This guide is intended for researchers, forensic scientists, and drug development professionals seeking a reliable framework for the identification and quantification of these compounds.
Introduction: The Analytical Imperative
Phenylpropanamines are a class of compounds based on the phenethylamine backbone, encompassing a wide range of substances from legitimate pharmaceuticals to highly abused stimulants. Their structural similarity presents a significant analytical challenge, demanding methods with high specificity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for confirmatory analysis in forensic toxicology due to its exceptional separating power and the structural information provided by mass spectrometry.[1]
However, the inherent polarity and low volatility of many phenylpropanamines, owing to the presence of primary or secondary amine groups, make them unsuitable for direct GC analysis. Chemical derivatization is a mandatory pre-analytical step to mitigate these issues, improving chromatographic peak shape, enhancing thermal stability, and yielding characteristic mass spectra crucial for unambiguous identification.[2][3] This application note focuses on trifluoroacetic anhydride (TFAA) acylation, a robust and widely used derivatization technique.[4][5]
The Analytical Workflow: A Validating System
A successful analysis is built on a sequence of optimized steps, each contributing to the overall quality and reliability of the final result. The workflow described herein is designed as a self-validating system, incorporating quality control checks and explaining the scientific rationale at each stage.
Figure 1: Overall GC-MS analytical workflow for phenylpropanamine derivatives.
Experimental Protocols
Sample Preparation: Isolating the Target
The goal of sample preparation is to isolate the analytes from the complex biological matrix (e.g., urine, blood) while removing interferences. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective.[1] The choice often depends on available resources, desired throughput, and matrix complexity.
Causality: Phenylpropanamines are basic compounds. By adjusting the sample pH to alkaline conditions (pH > 10), they are converted to their non-ionized, free base form. This significantly increases their solubility in nonpolar organic solvents, facilitating efficient extraction from the aqueous biological matrix.[6]
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Pipette 1-2 mL of the biological sample (e.g., urine) into a screw-capped glass tube.
-
Spike with an appropriate deuterated internal standard (e.g., Methamphetamine-d8). The use of stable isotope-labeled internal standards is critical as they mimic the analyte's chemical behavior during extraction and derivatization, correcting for any sample loss and ionization variations.[7]
-
Add a strong base (e.g., 1 mL of 2 N NaOH) to adjust the pH to >10.[6]
-
Add 5 mL of a nonpolar organic solvent (e.g., ethyl acetate).
-
Cap the tube and vortex/agitate for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at < 50°C. The sample is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg) by sequentially passing 2 mL of methanol and 2 mL of deionized water.[8]
-
Dilute 1 mL of the biological sample with 2 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Spike with the internal standard.[8]
-
Load the sample onto the SPE column at a slow, dropwise rate.
-
Wash the column sequentially with 2 mL of 0.1 M HCl and 2 mL of methanol to remove interferences.[8]
-
Dry the column thoroughly under full vacuum for at least 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[8]
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at < 60°C. The sample is now ready for derivatization.
Derivatization: Enhancing Analyzability
Derivatization with trifluoroacetic anhydride (TFAA) is an acylation reaction that targets the active hydrogen on the amine group. This process replaces the polar N-H bond with a nonpolar, electron-rich trifluoroacetyl group.
Causality:
-
Increased Volatility: The replacement of the polar amine hydrogen with a bulky, nonpolar group reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and making it suitable for gas chromatography.[3]
-
Improved Thermal Stability: The resulting amide is more stable than the primary/secondary amine, preventing degradation in the hot GC injector.
-
Characteristic Fragmentation: The trifluoroacetyl group directs the fragmentation of the molecule in the mass spectrometer, producing unique, high-mass ions that are highly specific to the derivatized analyte, aiding in identification and quantification.[9]
Figure 2: Acylation of amphetamine with TFAA.
Protocol 3: TFAA Derivatization
-
To the dried extract from the previous step, add 50 µL of ethyl acetate and 50 µL of TFAA.[10]
-
Cap the tube tightly, vortex briefly, and heat at 70°C for 30 minutes.[5]
-
Cool the tube to room temperature.
-
Evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 50-100 µL of ethyl acetate.
-
Transfer the solution to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of TFA-derivatized phenylpropanamines. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS, Rxi-5Sil MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard, nonpolar column that provides excellent separation for a wide range of compounds.[10] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection | 1-2 µL, Splitless Mode | Maximizes the transfer of analyte onto the column, essential for trace-level detection.[10] |
| Injector Temp. | 250 - 280°C | Ensures rapid and complete volatilization of the derivatized analytes without thermal degradation.[10] |
| Oven Program | Initial 80°C (hold 2 min), ramp 8°C/min to 150°C, then ramp 30°C/min to 280°C (hold 2 min) | A typical temperature program that effectively separates common phenylpropanamine derivatives.[10] |
| MS System | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching.[10] |
| Source Temp. | 230°C | Standard temperature to maintain analyte integrity in the ion source. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and library searching. SIM mode offers superior sensitivity and selectivity for quantification by monitoring only characteristic ions.[10] |
Data Analysis and Interpretation
Identification is based on two key criteria:
-
Retention Time (RT): The derivatized analyte must elute at a retention time that matches a known, authenticated reference standard analyzed under the same conditions.
-
Mass Spectrum: The acquired mass spectrum must match the spectrum of the reference standard and/or a trusted spectral library, such as the NIST/Wiley library.[11]
Fragmentation Pathways: The primary fragmentation of TFA-derivatized phenylpropanamines under EI conditions involves cleavage of the Cα-Cβ bond (α-cleavage) and cleavage with a hydrogen rearrangement.[9][12] For example, TFA-methamphetamine typically shows a prominent ion at m/z 154 (from α-cleavage) and another at m/z 118 (from hydrogen rearrangement).[9] These characteristic fragments are crucial for confident identification.
Table 1: Characteristic EI Mass Fragments (m/z) for TFA-Derivatized Phenylpropanamines
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Typical Fragmentation Pathway |
| Amphetamine (AM) | AM-TFA | 140 | 118, 91 | α-Cleavage, H-Rearrangement |
| Methamphetamine (MA) | MA-TFA | 154 | 118, 91 | α-Cleavage, H-Rearrangement |
| MDMA | MDMA-TFA | 154 | 162, 135 | α-Cleavage, H-Rearrangement |
| MDEA | MDEA-TFA | 168 | 162, 135 | α-Cleavage, H-Rearrangement |
| MDA | MDA-TFA | 140 | 162, 135 | α-Cleavage, H-Rearrangement |
| Data compiled from authoritative sources.[9][10][13] |
Method Validation and Quality Control
For the data to be legally and scientifically defensible, the analytical method must be thoroughly validated.[2][7] A robust quality assurance (QA) and quality control (QC) program is mandatory.[14]
Validation Parameters:
-
Selectivity: The ability to differentiate the target analytes from other compounds in the matrix.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Precision and Accuracy: Assesses the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).[14]
-
Stability: Evaluates the stability of the analytes in the biological matrix and in the prepared extracts over time.
Quality Control:
-
Calibrators and Controls: Each analytical batch must include a set of calibrators to generate a calibration curve and at least two levels of quality control samples (e.g., low and high) to verify the accuracy of the run.[7]
-
Internal Standards: The response of the internal standard must be monitored in all samples to ensure the consistency of the extraction and analysis process.
-
Acceptance Criteria: Pre-defined criteria for retention time shifts, ion ratios, and QC sample accuracy must be met for the analytical run to be considered valid.[7]
Conclusion
The GC-MS methodology detailed in this application note provides a robust, reliable, and scientifically sound approach for the analysis of phenylpropanamine derivatives. By understanding the principles behind sample preparation, the necessity and mechanism of derivatization, and the fundamentals of data interpretation, laboratories can confidently implement and adapt this protocol. Adherence to strict method validation and a comprehensive quality control program ensures that the generated data is of the highest integrity, suitable for both research and forensic applications.
References
- (Reserved for future use)
-
Yeh, Y. H., et al. (2007). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of the Chinese Chemical Society. Available at: [Link]
-
Kim, J. Y., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Annals of Laboratory Medicine, 37(6), 529–534. Available at: [Link]
-
RTI International. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic Sciences. Available at: [Link]
-
Yeh, Y. H., et al. (2007). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]
- (Reserved for future use)
-
Kim, J. Y., et al. (2017). Mass spectra for TFA derivatives of the target amphetamines and cathinones. ResearchGate. Available at: [Link]
-
Ho, E. N. M., et al. (2006). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 11(5), 344-353. Available at: [Link]
-
Dow, J., & Hall, K. (1979). Electron-capture capillary gas chromatographic determination of phenylpropanolamine in human plasma following derivatization with trifluoroacetic anhydride. Journal of Chromatography A, 174(2), 367-373. Available at: [Link]
-
Atanasov, V., et al. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1603-1608. Available at: [Link]
-
Shepard, C. J., et al. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. National Institute of Standards and Technology. Available at: [Link]
- (Reserved for future use)
-
Ince, M., & Can, G. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 28, 433-437. Available at: [Link]
-
David, F., & Sandra, P. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
-
Orfanidis, A., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Forensic Sciences, 2(3), 473-491. Available at: [Link]
- (Reserved for future use)
-
Hsu, M. C., et al. (2009). Detection of Abused Drugs in Urine by GC-MS. Journal of Food and Drug Analysis, 17(4), 233-245. Available at: [Link]
-
Lin, D. L., et al. (2001). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 9(2), 98-106. Available at: [Link]
-
Lisec, J., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(6), 761. Available at: [Link]
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- 2. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Electron-capture capillary gas chromatographic determination of phenylpropanolamine in human plasma following derivatization with trifluoroacetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine
Welcome to the technical support center for the synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, and achieving high yield and enantiopurity is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process with confidence.
Section 1: Overview of Synthetic Strategies
The most direct and industrially relevant approach to synthesizing α-chiral primary amines like (R)-1-(3,4-Dimethylphenyl)propan-1-amine is the asymmetric reductive amination of the corresponding prochiral ketone, 3,4-dimethylpropiophenone.[2] This transformation can be broadly categorized into two main strategies: transition-metal-catalyzed chemical synthesis and biocatalytic synthesis.
-
Asymmetric Reductive Amination (Chemical): This method involves the in situ formation of an imine from the ketone and an ammonia source, followed by stereoselective reduction using a chiral transition-metal catalyst (e.g., based on Ruthenium, Iridium, or Rhodium) and a reductant like H₂ gas.[1][2] This approach is highly versatile and scalable.
-
Biocatalytic Reductive Amination: This strategy employs enzymes, such as Reductive Aminases (RedAms) or Transaminases (TAs), to catalyze the reductive amination.[3][4] These methods offer exceptional stereoselectivity under mild, aqueous conditions, aligning with green chemistry principles.[5]
The general synthetic pathway is illustrated below.
Caption: General workflow for synthesizing the target chiral amine.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Problem Area: Low Reaction Conversion & Yield
Q1: My asymmetric reductive amination is stalling, resulting in low conversion. What are the common causes?
A1: Stalled reactions are typically due to issues with either imine formation or the reduction step. Consider these factors:
-
Imine Formation Equilibrium: The condensation of the ketone and amine source to form the imine is a reversible reaction that produces water.[6] If water is not effectively removed or sequestered (e.g., by using molecular sieves), the equilibrium will favor the starting materials, limiting the concentration of the imine available for reduction.
-
Catalyst Deactivation/Inhibition: The amine substrate, the product amine, or even impurities can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[2] Ensure high purity of starting materials and consider optimizing the catalyst loading.
-
Reductant Instability or Inactivity: If using a hydride reagent, ensure it is fresh and handled under anhydrous conditions, as many are sensitive to moisture.[7] If using H₂ gas, ensure the system is properly purged and maintained at the optimal pressure. For biocatalytic reactions, inefficient regeneration of the NADPH cofactor is a common cause of stalling.[5]
Q2: I'm recovering a significant amount of unreacted 3,4-dimethylpropiophenone. Why is this happening?
A2: This strongly points to a problem with imine formation or its stability. The primary culprit is often hydrolysis of the imine intermediate back to the ketone.[8] Imines are susceptible to hydrolysis, especially under acidic conditions if not controlled.
-
Causality: The reaction is often run under weakly acidic conditions to promote imine formation, but too much acid can accelerate hydrolysis. The presence of excess water in the reaction medium will also drive the equilibrium back towards the ketone.[8]
-
Solution:
-
Water Removal: Add a drying agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed during imine condensation.
-
pH Control: For chemical syntheses, carefully buffer the reaction or use an ammonium salt that provides a suitable pH environment. For biocatalyses, ensure the buffer pH is optimal for both imine formation and enzyme activity.[4]
-
Problem Area: Poor Enantioselectivity
Q3: The enantiomeric excess (ee) of my product is low. How can I improve it?
A3: Low enantioselectivity indicates that the catalyst is not effectively discriminating between the two faces of the prochiral imine.
-
Catalyst and Ligand Choice: This is the most critical factor. The chiral ligand bound to the metal center dictates the stereochemical outcome. Not all ligands are suitable for all substrates. You may need to screen a panel of chiral ligands to find the optimal one for 3,4-dimethylpropiophenone. For instance, certain Ru/diphosphine/diamine catalysts are known to be highly effective for the asymmetric reduction of aryl ketones.[2]
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity. The energetic difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Reducing thermal energy can enhance the preference for the lower-energy pathway, thus improving the ee.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. Experiment with a range of solvents (e.g., methanol, isopropanol, dichloromethane, THF) to find the optimal medium.
Problem Area: Side Product Formation
Q4: I'm observing 3,4-dimethylphenylpropan-1-ol as a major byproduct. How can I prevent this?
A4: The formation of the corresponding alcohol indicates that the ketone is being reduced directly before it can form an imine. This is a common issue of chemoselectivity.[6]
-
Choice of Reducing Agent: Some reducing agents, like NaBH₄, are capable of reducing both ketones and imines.[7] If the rate of ketone reduction is competitive with the rate of imine formation, significant alcohol byproduct will be formed. It is often better to use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[7]
-
One-Pot vs. Two-Step Procedure: To maximize selectivity, you can perform the reaction in two steps. First, allow the ketone and amine source to stir for a period to ensure maximum imine formation (this can be monitored by ¹H NMR or GC-MS). Then, add the reducing agent. This temporal separation ensures the reductant primarily encounters the imine rather than the ketone.
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- 4. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting guide for the resolution of 1-(3,4-Dimethylphenyl)propan-1-amine
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting for the synthesis, purification, and characterization of 1-(3,4-Dimethylphenyl)propan-1-amine, moving beyond a simple protocol to explain the underlying chemical principles and rationale for each step. Our aim is to empower you with the expertise to navigate the common and uncommon challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-(3,4-Dimethylphenyl)propan-1-amine?
A1: The most prevalent and accessible method is the reductive amination of 1-(3,4-dimethylphenyl)propan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the desired primary amine.[1][2]
Q2: What are the critical parameters to control during the reductive amination to ensure a high yield of the primary amine?
A2: Several factors are crucial:
-
Choice of Amine Source: For the synthesis of a primary amine, ammonia is the required reagent.[3] Using a primary or secondary amine will result in the formation of a secondary or tertiary amine, respectively.[2]
-
pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.
-
Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common and cost-effective choice.[3] However, for more sensitive substrates or to avoid the reduction of the starting ketone, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[2]
-
Temperature and Reaction Time: These parameters should be optimized to ensure complete imine formation before the reduction step and to drive the reduction to completion.
Q3: I am observing a significant amount of unreacted ketone in my crude product. What could be the cause?
A3: Unreacted ketone can be due to several factors:
-
Incomplete Imine Formation: The equilibrium between the ketone/ammonia and the imine might not have been fully established. Ensure sufficient reaction time for this step. The use of a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards imine formation.
-
Steric Hindrance: The 3,4-dimethylphenyl group might introduce some steric hindrance, slowing down the initial nucleophilic attack of ammonia.
-
Low Temperature: The initial imine formation step may require gentle heating to proceed at a reasonable rate.
Q4: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it likely to be and how can I avoid it?
A4: This is a classic issue of over-alkylation. The primary amine product can act as a nucleophile and react with another molecule of the imine intermediate, leading to the formation of a secondary amine. This secondary amine can, in turn, react further to form a tertiary amine.
To minimize this:
-
Use a large excess of ammonia: This will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.
-
Control the addition of the reducing agent: Adding the reducing agent portion-wise can help to reduce the imine as it is formed, minimizing its concentration and the likelihood of reacting with the product amine.
Troubleshooting Guide
Problem 1: Low Yield of 1-(3,4-Dimethylphenyl)propan-1-amine
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if necessary. | Reductive amination can be slow, especially with sterically hindered ketones. Ensuring the reaction has gone to completion is the first step in troubleshooting low yields. |
| Sub-optimal pH | Adjust the pH of the reaction mixture to be weakly acidic (pH 5-6). This can be achieved by using a buffer or adding a catalytic amount of a weak acid like acetic acid. | Imine formation is acid-catalyzed, but a highly acidic environment will protonate the ammonia, rendering it non-nucleophilic. A weakly acidic pH is a crucial balance. |
| Inefficient Reduction | Consider using a more powerful or selective reducing agent. If using NaBH₄, ensure it is fresh and added in sufficient excess. Alternatively, switch to NaBH(OAc)₃, which is often more effective for reductive aminations.[2] | The reactivity of borohydride reagents can vary. NaBH(OAc)₃ is particularly well-suited for reductive aminations as it is less likely to reduce the starting ketone. |
| Product Loss During Workup | Ensure the aqueous layer is sufficiently basic (pH > 12) during the extraction of the free amine. Perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate to maximize recovery. | The amine product will be protonated and water-soluble under acidic or neutral conditions. Basification is essential to deprotonate the amine, making it soluble in organic solvents for extraction. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Cause | Resolution |
| 1-(3,4-dimethylphenyl)propan-1-one (Starting Material) | GC-MS, ¹H NMR | Incomplete reaction. | Optimize reaction conditions (time, temperature, reagent stoichiometry). |
| Imine Intermediate | ¹H NMR (presence of a C=N signal), GC-MS | Incomplete reduction. | Increase the amount of reducing agent or extend the reduction time. |
| Secondary/Tertiary Amines | GC-MS (higher molecular weight peaks with characteristic fragmentation), ¹H & ¹³C NMR | Over-alkylation of the primary amine product. | Use a large excess of ammonia. Control the rate of addition of the reducing agent. |
| 1-(3,4-dimethylphenyl)propan-1-ol | GC-MS, ¹H NMR | Reduction of the starting ketone by the reducing agent. | Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[2] Add the reducing agent after allowing sufficient time for imine formation. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine via Reductive Amination
This protocol is a general guideline and may require optimization.
-
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 equivalents) or saturate the solution with ammonia gas.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours to facilitate imine formation. The progress can be monitored by TLC.
-
-
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) in small portions. Control the addition rate to manage any effervescence.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
-
Step 3: Work-up and Extraction
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and an organic solvent (e.g., dichloromethane).
-
Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.
-
Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
-
Step 1: Salt Formation
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[4]
-
Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether dropwise with stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt should precipitate out of the solution.
-
-
Step 2: Isolation and Recrystallization
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Data Presentation
Table 1: Expected Analytical Data for 1-(3,4-Dimethylphenyl)propan-1-amine and its Precursor
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (Key) | Expected ¹³C NMR Signals (Key) |
| 1-(3,4-dimethylphenyl)propan-1-one | C₁₁H₁₄O | 162.23 g/mol [5] | Aromatic protons (multiplets), -CH₂- (quartet), -CH₃ (triplet), Ar-CH₃ (singlets) | C=O (~200 ppm), Aromatic carbons, Aliphatic carbons |
| 1-(3,4-Dimethylphenyl)propan-1-amine | C₁₁H₁₇N | 163.26 g/mol [6] | Aromatic protons (multiplets), -CH- (triplet), -NH₂ (broad singlet), -CH₂- (multiplet), -CH₃ (triplet), Ar-CH₃ (singlets) | Aromatic carbons, -CH-NH₂ (~50-60 ppm), Aliphatic carbons |
Table 2: Typical GC-MS Fragmentation of Related Phenethylamines
| Fragment (m/z) | Proposed Structure | Significance |
| M-15 | Loss of a methyl group | Often a minor peak. |
| M-29 | Loss of an ethyl group | A significant fragment from the cleavage of the Cα-Cβ bond. |
| Base Peak | Varies, often a fragment containing the amine group. For amphetamine, a common fragment is at m/z 44.[7] | The most intense peak in the mass spectrum, characteristic of the molecule's structure. |
Visualization
Workflow for the Synthesis and Purification of 1-(3,4-Dimethylphenyl)propan-1-amine
Caption: Workflow from synthesis to analysis.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield issues.
Safety and Handling
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle all reagents and the final product in a well-ventilated fume hood.[9] Primary aromatic amines can be volatile and toxic upon inhalation.[10]
-
Handling Precautions: Avoid skin and eye contact.[9] Many amines are corrosive and can cause severe burns. In case of contact, flush immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Amine waste should be treated as hazardous.
References
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
-
Reductive Amination. Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023, November 9). Retrieved from [Link]
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. (2006, December 10). Retrieved from [Link]
-
Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). ResearchGate. (n.d.). Retrieved from [Link]
-
Figure S8. NMR of 1 H spectrum of 1-phenyl-1-propanone (1a), in CDCl3... ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of primary amines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. (n.d.). Retrieved from [Link]
-
1-(3,4-dimethylphenyl)propan-1-amine. Angene Chemical. (n.d.). Retrieved from [Link]
-
Leuckart reaction. Sciencemadness Wiki. (2020, February 11). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (n.d.). Retrieved from [Link]
-
Purification of organic hydrochloride salt? ResearchGate. (2017, February 7). Retrieved from [Link]
-
Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Universiti Kebangsaan Malaysia. (n.d.). Retrieved from [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. (n.d.). Retrieved from [Link]
-
Aromatic Amines Group - information sheet. Canada.ca. (2020, August 15). Retrieved from [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. (n.d.). Retrieved from [Link]
- US Patent for Recovery of amines from by-product chloride salts. Google Patents. (n.d.).
-
THE MECHANISM OF THE LEUCKART REACTION. UFDC Image Array 2. (n.d.). Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. (n.d.). Retrieved from [Link]
-
Ways of crashing out amines : r/chemistry. Reddit. (2018, May 13). Retrieved from [Link]
-
Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. (n.d.). Retrieved from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. (n.d.). Retrieved from [Link]
-
Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). IU Indianapolis ScholarWorks. (n.d.). Retrieved from [Link]
-
Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. (2021, February 4). Retrieved from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from [Link]
-
Figure & Characteristic fragmentation paths of amphetamines:... ResearchGate. (n.d.). Retrieved from [Link]
-
N-METHYL-1-[4-[2-(METHYLAMINO)-PROPYL]-PHENYL]-1-PHENYLPROPAN-2-AMINE. SpectraBase. (n.d.). Retrieved from [Link]
-
Effect of Formamide in the Leuckart Reaction. ResearchGate. (2025, August 6). Retrieved from [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. (2024, January 9). Retrieved from [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline a. ResearchGate. (n.d.). Retrieved from [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. (n.d.). Retrieved from [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. (2023, April 30). Retrieved from [Link]
-
13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). HMDB. (n.d.). Retrieved from [Link]
-
THE LEUCKART REACTION. (n.d.). Retrieved from [Link]
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Technical Support Center: (R)-1-(3,4-Dimethylphenyl)propan-1-amine Free Base
Welcome to the dedicated technical support guide for (R)-1-(3,4-Dimethylphenyl)propan-1-amine free base. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the handling, storage, and application of this compound. As a primary arylalkylamine, its free base form is susceptible to specific degradation pathways that can impact experimental outcomes. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Addressing Common Stability-Related Observations
This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: The initially colorless or pale yellow oil has developed a darker yellow or brown coloration.
Underlying Cause: This is a classic indicator of oxidation. The benzylic amine is susceptible to air oxidation, which can lead to the formation of colored impurities such as imines and, upon further oxidation, other degradation products. The rate of oxidation can be accelerated by exposure to light and elevated temperatures.
Troubleshooting Protocol:
-
Inert Atmosphere Handling: Immediately transfer the compound to a vial or flask that can be purged with an inert gas (e.g., argon or nitrogen). All subsequent manipulations should be performed under an inert atmosphere.
-
Solvent Degassing: If working with the amine in a solution, ensure your solvent is thoroughly degassed prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Purity Assessment: Analyze the discolored sample by High-Performance Liquid Chromatography (HPLC) with a UV detector or by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the impurities. A comparison with a fresh or properly stored sample is recommended.
-
Purification (If Necessary): If the impurity levels are unacceptable for your application, consider purification by flash column chromatography on silica gel, using a non-polar eluent system with a small percentage of a basic modifier (e.g., triethylamine in hexane/ethyl acetate) to prevent streaking and decomposition on the acidic silica.
Issue 2: A white precipitate has formed in the neat amine or in a non-polar aprotic solvent.
Underlying Cause: Primary amines readily react with atmospheric carbon dioxide (CO₂) to form the corresponding carbamate salt. This salt is often a white solid and is less soluble in non-polar organic solvents. The reaction is reversible and is in equilibrium with the starting amine and CO₂.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for white precipitate formation.
Detailed Steps:
-
Minimize Air Exposure: As with oxidation, handle the compound under an inert atmosphere to prevent further reaction with CO₂.
-
Characterization of the Precipitate: If possible, isolate the precipitate by filtration (under inert gas) and characterize it. An FTIR spectrum should show a strong carbonyl stretch characteristic of a carbamate salt.
-
Reversion to Free Base: The carbamate can often be reverted to the free base by gently heating under vacuum, which shifts the equilibrium back by driving off CO₂. Alternatively, for a solution, a wash with a dilute, aqueous base (e.g., 0.1 M NaOH) followed by drying of the organic layer and solvent removal will regenerate the free base.
-
Use of Dry Solvents: Ensure that solvents are anhydrous, as the presence of water can lead to the formation of bicarbonate salts, further complicating the mixture.[1]
Issue 3: Inconsistent results in biological assays or chemical reactions.
Underlying Cause: A loss of purity due to either oxidation or carbamate formation can lead to a lower effective concentration of the active amine. The degradation products may also interfere with the assay or reaction.
Purity Assessment Protocol:
-
Establish a Baseline: Upon receiving a new batch of (R)-1-(3,4-Dimethylphenyl)propan-1-amine, immediately run a purity analysis using a validated analytical method. HPLC is often the method of choice.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point. The acid will protonate the amine, leading to better peak shape.
-
Stationary Phase: A C18 column is typically suitable.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
-
Regular Purity Checks: Before each use, or on a regular schedule for stored material, re-analyze the sample using the established HPLC method to check for the appearance of new peaks or a decrease in the main peak area.
-
Quantification: Use a calibration curve with a standard of known concentration to accurately determine the concentration of the active amine in your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (R)-1-(3,4-Dimethylphenyl)propan-1-amine free base?
A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[2] It is recommended to store it at 2-8°C to minimize the rate of potential degradation reactions.[3] The container should be protected from light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of oxidation and other degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO₂.[4] |
| Light | Amber Vial or stored in the dark | Prevents photolytic degradation. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents ingress of air and moisture. |
Q2: Can I handle the free base on the open bench for short periods?
A2: While brief exposure to the atmosphere for weighing is often unavoidable, it should be minimized. Primary benzylic amines can react with atmospheric CO₂ relatively quickly.[5][6] For sensitive applications, it is highly recommended to perform all manipulations in a glovebox or under a steady stream of an inert gas.
Q3: My sample has solidified. Is it still usable?
A3: Solidification could be due to the formation of the carbamate salt as discussed above, or if stored at low temperatures, it might have frozen. Gently warm the sample to room temperature under an inert atmosphere. If it returns to a liquid state, it is likely usable, but a purity check is recommended. If a solid remains, it is likely the carbamate, and the troubleshooting steps for precipitate formation should be followed.
Q4: How does the stability of the free base compare to its hydrochloride salt?
A4: The hydrochloride salt of (R)-1-(3,4-Dimethylphenyl)propan-1-amine is significantly more stable than the free base. In the salt form, the lone pair on the nitrogen is protonated, making it unavailable for oxidation or reaction with CO₂. The salt is typically a stable, crystalline solid that is less sensitive to atmospheric conditions. For long-term storage or when high stability is paramount, using the hydrochloride salt is preferable. The free base can then be generated in situ or just before use by neutralization with a suitable base.
Q5: What are the expected degradation products I should look for?
A5: The primary degradation pathways are oxidation and reaction with CO₂.
Caption: Potential degradation pathways for the free base.
-
From Oxidation: The initial product is often the corresponding imine. Further oxidation can lead to the formation of amides or other more complex products.[7]
-
From Reaction with CO₂: The primary product is the ammonium carbamate salt.
An analytical technique such as LC-MS would be ideal for identifying these potential degradation products by their mass-to-charge ratio.
References
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Available at: [Link]
-
ACS Publications. (n.d.). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. Industrial & Engineering Chemistry Research. Available at: [Link]
-
MBR. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. Available at: [Link]
-
ResearchGate. (2025). The Reaction of Amines with Benzyl Halides under CO2 Atmosphere. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers. Available at: [Link]
-
Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Available at: [Link]
-
ZORA. (2024). dimethyl- n-propylamine and triethylamine in workplace air using ion chromatography (IC). Available at: [Link]
-
ACS Publications. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters. Available at: [Link]
-
PubMed. (2013). Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts. Available at: [Link]
-
ResearchGate. (2025). Exploring reversible reactions between CO2 and amines. Available at: [Link]
-
OPUS. (2025). Analytical Methods. Available at: [Link]
-
YouTube. (2025). Amines-Part 8-Chemical Properties 2-Oxidation. Available at: [Link]
-
National Institutes of Health. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. PMC. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Available at: [Link]
-
PubMed. (n.d.). Methods for the analysis of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA). Available at: [Link]
-
AngeneChemical. (n.d.). 1-(3,4-dimethylphenyl)propan-1-amine. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to (R)-1-(3,4-Dimethylphenyl)propan-1-amine: A Guide for Researchers
Introduction: The Significance of (R)-1-(3,4-Dimethylphenyl)propan-1-amine
(R)-1-(3,4-Dimethylphenyl)propan-1-amine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure often imparts desired biological activity, making its enantiomerically pure synthesis a critical aspect of drug development and fine chemical manufacturing. This guide provides a comparative analysis of various synthetic strategies to obtain this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic pathway for their specific needs, considering factors such as efficiency, stereoselectivity, scalability, and environmental impact.
Synthetic Strategies: A Detailed Examination
The asymmetric synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine can be approached through several distinct methodologies. This guide will focus on three prominent and widely applicable routes:
-
Asymmetric Reductive Amination of a Prochiral Ketone: A direct and atom-economical approach to chiral amines.
-
Diastereoselective Synthesis using a Chiral Auxiliary: A classical and often reliable method for establishing stereocenters.
-
Biocatalytic Asymmetric Synthesis and Resolution: A "green" and highly selective alternative employing enzymes.
Asymmetric Reductive Amination
Asymmetric reductive amination involves the condensation of the prochiral ketone, 3,4-dimethylpropiophenone, with an amine source, followed by the enantioselective reduction of the resulting imine intermediate. This method is highly convergent and can be achieved using various catalytic systems.
Mechanistic Rationale
The key to this approach lies in the use of a chiral catalyst that can effectively differentiate between the two prochiral faces of the imine intermediate during the hydride transfer step. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other.
Experimental Protocol: Asymmetric Reductive Amination using a CBS Catalyst
This protocol is adapted from established procedures for the asymmetric reduction of similar ketones.
Step 1: In situ formation of the N-unsubstituted imine
-
To a solution of 3,4-dimethylpropiophenone (1.0 eq) in anhydrous THF (0.5 M) is added ammonium acetate (10 eq).
-
The mixture is heated to reflux with a Dean-Stark trap for 4-6 hours to drive the formation of the imine by removing water.
-
The reaction is monitored by TLC or GC-MS for the disappearance of the ketone.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which is used directly in the next step.
Step 2: Asymmetric Reduction
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
Borane-dimethyl sulfide complex (1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the crude imine from Step 1 in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
The reaction is stirred at -20 °C for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1M HCl.
-
The aqueous layer is washed with diethyl ether, then basified with NaOH to pH > 12, and the product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford (R)-1-(3,4-Dimethylphenyl)propan-1-amine.
Diastereoselective Synthesis using a Chiral Auxiliary
This strategy involves the covalent attachment of a chiral auxiliary to the propiophenone scaffold, which then directs the stereochemical outcome of a subsequent nucleophilic addition or reduction step. The auxiliary is later cleaved to reveal the desired chiral amine.
Mechanistic Rationale
The chiral auxiliary creates a sterically biased environment, forcing the incoming reagent to attack from a specific face of the molecule. This leads to the preferential formation of one diastereomer. The predictability of this method often relies on well-established models of stereochemical induction for the chosen auxiliary. A common and effective chiral auxiliary for the synthesis of chiral amines is a sulfinamide, such as (R)-2-methylpropane-2-sulfinamide.
Experimental Protocol: Synthesis via a Chiral Sulfinamide Auxiliary
Step 1: Condensation with (R)-2-methylpropane-2-sulfinamide
-
To a solution of 3,4-dimethylpropiophenone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF (0.5 M) is added Ti(OEt)₄ (2.0 eq).
-
The mixture is heated at 60-70 °C for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.
-
The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate.
-
The combined filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude N-sulfinyl imine is purified by column chromatography.
Step 2: Diastereoselective Reduction
-
The purified N-sulfinyl imine (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C.
-
L-Selectride® (1.5 eq, 1.0 M solution in THF) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 3: Cleavage of the Chiral Auxiliary
-
The crude sulfinamide from Step 2 is dissolved in methanol (0.5 M), and HCl (4.0 eq, 4 M in dioxane) is added.
-
The mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The aqueous layer is basified with solid NaOH to pH > 12 and extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated to give the crude (R)-1-(3,4-Dimethylphenyl)propan-1-amine, which is then purified by column chromatography.
Biocatalytic Approaches: A Green Chemistry Perspective
Biocatalysis offers an attractive alternative to traditional chemical methods, often providing exceptional enantioselectivity under mild reaction conditions. Two primary biocatalytic strategies are considered here: enzymatic kinetic resolution of the racemic amine and asymmetric synthesis using a transaminase.
Enzymatic Kinetic Resolution of Racemic 1-(3,4-Dimethylphenyl)propan-1-amine
In this approach, a racemic mixture of the amine is subjected to an enzymatic reaction where one enantiomer reacts significantly faster than the other, allowing for their separation. Lipases are commonly employed for this purpose, catalyzing the acylation of one enantiomer.
The active site of the lipase is chiral and will preferentially bind and acylate one enantiomer of the amine, leaving the other enantiomer unreacted. The success of this method depends on the high enantioselectivity of the chosen enzyme for the specific substrate.
Step 1: Synthesis of Racemic 1-(3,4-Dimethylphenyl)propan-1-amine
-
A mixture of 3,4-dimethylpropiophenone (1.0 eq), ammonium formate (10 eq), and 10% Pd/C (5 mol%) in methanol is stirred at room temperature for 24 hours.
-
The reaction mixture is filtered through celite, and the filtrate is concentrated.
-
The residue is taken up in water and basified with NaOH.
-
The product is extracted with dichloromethane, dried, and concentrated to yield racemic 1-(3,4-dimethylphenyl)propan-1-amine.
Step 2: Kinetic Resolution
-
The racemic amine (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene or MTBE).
-
An acyl donor, such as ethyl acetate or vinyl acetate (0.6 eq), is added.
-
Immobilized Candida antarctica lipase B (CAL-B) is added, and the suspension is shaken at a controlled temperature (e.g., 30-40 °C).
-
The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration, and the solvent is evaporated.
-
The resulting mixture of the acylated (S)-amine and the unreacted (R)-amine is separated by column chromatography or by an acid-base extraction procedure.
Asymmetric Synthesis using Transaminase
Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. By using an (R)-selective transaminase, 3,4-dimethylpropiophenone can be directly converted to the desired (R)-amine with high enantioselectivity.[1]
The reaction proceeds via a ping-pong bi-bi mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor. The amine donor first transfers its amino group to the PLP-bound enzyme, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing the ketone byproduct. The ketone substrate then enters the active site, and the amino group is transferred from the PMP to the ketone, regenerating the PLP-enzyme complex and releasing the chiral amine product. The high enantioselectivity is dictated by the specific binding of the prochiral ketone in the enzyme's active site.[2]
-
A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) is prepared containing pyridoxal-5'-phosphate (PLP) (1 mM).
-
To the buffer is added the substrate, 3,4-dimethylpropiophenone (e.g., 50 mM), and an amine donor, typically isopropylamine (1.0 M), which serves as the amino source and helps drive the equilibrium by the removal of the acetone byproduct.
-
An (R)-selective transaminase (e.g., ATA-117 or a similar commercially available enzyme) is added to the reaction mixture.[2]
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.
-
Upon completion, the pH of the mixture is adjusted to >10 with NaOH, and the product is extracted with an organic solvent (e.g., ethyl acetate or MTBE).
-
The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Comparative Analysis
The choice of synthetic route depends on a variety of factors. The following table provides a comparative overview of the discussed methods.
| Feature | Asymmetric Reductive Amination | Chiral Auxiliary | Enzymatic Kinetic Resolution | Asymmetric Transamination |
| Starting Material | 3,4-Dimethylpropiophenone | 3,4-Dimethylpropiophenone | Racemic 1-(3,4-Dimethylphenyl)propan-1-amine | 3,4-Dimethylpropiophenone |
| Key Reagents | Chiral Catalyst (e.g., CBS), Borane | Chiral Auxiliary (e.g., Sulfinamide), Reducing Agent | Lipase, Acyl Donor | (R)-Transaminase, Amine Donor, PLP |
| Typical Yield | Moderate to Good (60-85%) | Good (70-90% over 3 steps) | Max. 50% for the desired enantiomer | Good to Excellent (80-95%) |
| Enantioselectivity | Good to Excellent (>90% ee) | Excellent (>98% de) | Excellent (>99% ee for both enantiomers) | Excellent (>99% ee) |
| Scalability | Moderate; catalyst cost can be a factor. | Good; stoichiometry of auxiliary is a consideration. | Moderate; requires separation of enantiomers. | Excellent; amenable to large-scale biotransformations. |
| Green Chemistry | Moderate; uses borane reagents. | Poor; stoichiometric use and removal of auxiliary. | Good; mild conditions, but requires racemic synthesis first. | Excellent; aqueous media, mild conditions, biodegradable catalyst. |
| Advantages | Direct, convergent. | Reliable, high diastereoselectivity. | Access to both enantiomers with high purity. | Highly selective, environmentally friendly, direct. |
| Disadvantages | Catalyst cost, handling of boranes. | Multi-step, poor atom economy. | Theoretical max yield of 50%, requires separation. | Enzyme cost and availability, optimization of reaction conditions. |
Conclusion and Recommendations
Each of the presented synthetic routes offers a viable pathway to (R)-1-(3,4-Dimethylphenyl)propan-1-amine, with distinct advantages and disadvantages.
-
Asymmetric Reductive Amination is a good choice for a direct and efficient synthesis, particularly if a suitable and cost-effective catalytic system is available.
-
The Chiral Auxiliary approach , while less atom-economical, is a robust and reliable method that often provides very high stereoselectivity. It is particularly useful when predictable stereochemical outcomes are paramount.
-
Enzymatic Kinetic Resolution is an excellent option when both enantiomers are of interest and high enantiopurity is required. However, the inherent 50% maximum yield for the desired enantiomer is a significant drawback for large-scale production of a single enantiomer.
-
Asymmetric Transamination stands out as the most promising route from a green chemistry and industrial perspective. Its high selectivity, mild reaction conditions, and potential for high yields make it an ideal choice for the sustainable production of (R)-1-(3,4-Dimethylphenyl)propan-1-amine. The growing availability of commercial transaminases further enhances the attractiveness of this method.
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the project, including scale, cost considerations, desired purity, and environmental impact. This guide provides the foundational knowledge and practical protocols to make an informed decision.
References
- Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Basic and Applied Sciences, 19, 1-15.
- Koszelewski, D., et al. (2010). Immobilised transaminases for the synthesis of chiral amines.
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
- Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of chiral amines.
- Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
- France, S. P., et al. (2017). A reductive aminase from Aspergillus oryzae.
- Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.
- Guo, F., & Berglund, P. (2017).
- Kelly, S. A., et al. (2018). Engineering of a robust and versatile ω-transaminase for the synthesis of chiral amines.
- Mathew, S., & Yun, H. (2012). ω-Transaminases for the synthesis of chiral amines: recent advances and future trends. Biotechnology and Bioprocess Engineering, 17(2), 203-215.
- Park, E. S., & Shin, J. S. (2013). Recent advances in the application of ω-transaminases for the synthesis of chiral amines. Journal of the Korean Chemical Society, 57(5), 585-594.
- Steffen-Munsberg, F., et al. (2015). The amine transaminase from Vibrio fluvialis: a versatile biocatalyst for the synthesis of chiral amines.
- Turner, N. J. (2010). Deracemisation and dynamic kinetic resolution of amines. Current Opinion in Chemical Biology, 14(2), 115-121.
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Wuyts, S., et al. (2006). Lipase-catalyzed resolution of primary amines: an overview. Tetrahedron: Asymmetry, 17(15), 2249-2263.
- Zhang, H. Y., et al. (2005). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen. Biotechnology and Applied Biochemistry, 42(Pt 1), 67-71.
- de Miranda, A. S., et al. (2015). Lipase-catalyzed kinetic resolution of racemic 1-phenylethanol: a comparative study of different lipases and acyl donors. Journal of the Brazilian Chemical Society, 26(1), 159-165.
- Gotor, V., et al. (2008). Lipases in the synthesis of fine chemicals.
- Koszelewski, D., et al. (2008). (R)-selective transamination of ketones with fungal transaminases. Tetrahedron: Asymmetry, 19(20), 2344-2347.
Sources
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Profiling (R)-1-(3,4-Dimethylphenyl)propan-1-amine Against Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable strategy for the introduction of chirality in a predictable manner. This guide provides an in-depth comparison of (R)-1-(3,4-Dimethylphenyl)propan-1-amine, a readily available chiral primary amine, with industry-standard chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. Through a blend of established experimental data for the latter and reasoned, experience-based projections for the former, this document aims to equip researchers with the insights needed to make informed decisions in the design and execution of asymmetric syntheses.
The Enduring Value of Chiral Auxiliaries
The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, thereby inducing facial bias in subsequent chemical transformations. This diastereoselective approach allows for the formation of a new stereocenter with a high degree of control. An ideal chiral auxiliary is characterized by several key attributes: it should be readily available in both enantiopure forms, easy to attach and remove under mild conditions that do not compromise the stereochemical integrity of the product, and, most importantly, it must confer a high level of stereocontrol in the desired transformation.
(R)-1-(3,4-Dimethylphenyl)propan-1-amine: A Prospective Chiral Amine Auxiliary
(R)-1-(3,4-Dimethylphenyl)propan-1-amine is a commercially available chiral primary amine. While specific literature detailing its application as a chiral auxiliary is not extensive, its structural similarity to other well-established chiral amines, such as (R)-1-phenylethylamine, allows for a scientifically grounded projection of its utility.
Structural Features and Rationale for Use:
The key features of this auxiliary are the stereocenter benzylic to the amine and the substituted aromatic ring. The steric bulk of the 3,4-dimethylphenyl group, coupled with the ethyl group at the stereocenter, is expected to provide effective facial shielding of an attached prochiral substrate upon formation of a rigid, chelated enolate.
Hypothetical Workflow: Asymmetric Alkylation
Based on established protocols for similar chiral amines, a plausible workflow for the use of (R)-1-(3,4-Dimethylphenyl)propan-1-amine in an asymmetric alkylation would involve the following steps:
-
Attachment: The chiral amine is coupled with a carboxylic acid to form a chiral amide. Standard amide coupling reagents such as DCC/DMAP or conversion of the carboxylic acid to its acid chloride followed by reaction with the amine can be employed.[1]
-
Diastereoselective Alkylation: The chiral amide is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to form a lithium enolate. This enolate is then alkylated with an electrophile (e.g., an alkyl halide). The stereochemical outcome is dictated by the chiral auxiliary, which blocks one face of the enolate from attack.
-
Cleavage: The chiral auxiliary is removed by hydrolysis of the amide bond under acidic or basic conditions to yield the enantioenriched carboxylic acid.[2]
Caption: Hypothetical workflow for asymmetric alkylation using (R)-1-(3,4-Dimethylphenyl)propan-1-amine.
Evans' Oxazolidinones: The Gold Standard in Asymmetric Synthesis
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries.[3] They are particularly effective in asymmetric alkylation and aldol reactions.
Mechanism of Stereocontrol:
The high degree of stereocontrol arises from the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS). The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
The following is a representative protocol for the asymmetric alkylation of an N-acyloxazolidinone:
-
Acylation: The chiral oxazolidinone is acylated with an acid chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP).
-
Enolate Formation and Alkylation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A solution of LDA is added dropwise to form the lithium enolate. The alkylating agent (e.g., benzyl bromide) is then added, and the reaction is stirred at low temperature until completion.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification and Analysis: The diastereomeric ratio is determined by techniques such as NMR spectroscopy or chiral HPLC. The product is purified by flash chromatography.
-
Cleavage: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide affords the carboxylic acid.
Caption: General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.
Oppolzer's Sultams: Robust and Versatile Chiral Auxiliaries
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, known for their high crystallinity, which often facilitates purification by recrystallization. They are particularly useful in asymmetric aldol, alkylation, and Diels-Alder reactions.
Mechanism of Stereocontrol:
Similar to Evans' auxiliaries, Oppolzer's sultams function by forming a chelated enolate that directs the approach of an electrophile. The rigid bicyclic camphor skeleton provides excellent steric hindrance, leading to high diastereoselectivities.
Experimental Protocol: Asymmetric Aldol Reaction with an N-Acyloxazolidinone
A typical procedure for an asymmetric aldol reaction using an Oppolzer's sultam is as follows:
-
Acylation: The camphorsultam is acylated with the desired carboxylic acid derivative.
-
Enolate Formation: The N-acylsultam is treated with a Lewis acid (e.g., TiCl4) and a tertiary amine base (e.g., Hünig's base) to generate a titanium enolate.
-
Aldol Addition: The enolate is then reacted with an aldehyde at low temperature.
-
Workup and Purification: The reaction is quenched, and the product is purified, often by crystallization, to yield the diastereomerically pure aldol adduct.
-
Cleavage: The auxiliary can be removed by hydrolysis or reduction.
Comparative Analysis of Chiral Auxiliaries
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. The following table provides a comparative overview of the key features of the discussed auxiliaries.
| Feature | (R)-1-(3,4-Dimethylphenyl)propan-1-amine (Projected) | Evans' Oxazolidinones | Oppolzer's Sultams |
| Class | Chiral Primary Amine | Chiral Oxazolidinone | Chiral Sultam |
| Attachment | Amide bond formation with a carboxylic acid. | Acylation of the oxazolidinone nitrogen. | Acylation of the sultam nitrogen. |
| Stereocontrol | Relies on the steric bulk of the aryl and alkyl substituents at the stereocenter to direct enolate reactions. | Formation of a rigid, chelated Z-enolate with the C4 substituent blocking one face. | Rigid bicyclic camphor skeleton provides effective steric shielding of the chelated enolate. |
| Typical Reactions | Asymmetric alkylations of enolates. | Asymmetric alkylations, aldol reactions, conjugate additions, Diels-Alder reactions. | Asymmetric aldol reactions, alkylations, Diels-Alder reactions, conjugate additions. |
| Diastereoselectivity | Expected to be moderate to good, dependent on substrate and reaction conditions. | Generally excellent (>95% de). | Generally excellent (>95% de). |
| Cleavage | Typically acidic or basic hydrolysis of the amide bond. | Various mild methods available (e.g., LiOH/H2O2 for acid, LiBH4 for alcohol). | Hydrolysis or reductive cleavage. |
| Advantages | Readily available and potentially cost-effective. Simple structure. | High and predictable stereocontrol. Well-established and widely applicable. | High crystallinity of derivatives often allows for easy purification. Robust and thermally stable. |
| Limitations | Lack of extensive literature and experimental data. Stereocontrol may be less predictable than more rigid systems. Cleavage might require harsh conditions. | Can be expensive. Some derivatives may be oils, making purification more challenging. | Can be more expensive than simpler auxiliaries. The camphor-based structure adds significant molecular weight. |
Conclusion: Selecting the Right Tool for the Job
The selection of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic challenge at hand. Evans' oxazolidinones and Oppolzer's sultams represent well-validated and highly reliable options that consistently deliver excellent stereocontrol across a broad range of transformations. Their mechanisms are well-understood, and a wealth of literature is available to guide their application.
(R)-1-(3,4-Dimethylphenyl)propan-1-amine, as a representative of the chiral primary amine class, presents a potentially valuable, cost-effective alternative. While direct experimental validation of its efficacy is needed, the principles of asymmetric induction suggest that it could perform well in certain applications, particularly in asymmetric alkylations. The key to its successful implementation will lie in the careful optimization of reaction conditions to maximize the formation of a rigid, stereochemically biased enolate. Researchers are encouraged to explore such readily available chiral amines as they may offer practical advantages in specific synthetic contexts. Ultimately, a thorough understanding of the principles of stereocontrol and a careful consideration of the practical aspects of each auxiliary will lead to the most successful outcomes in asymmetric synthesis.
References
-
Evans, D. A.; et al. (1981). Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc., 103(10), 2891–2893. [Link]
-
Myers, A. G.; et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. J. Am. Chem. Soc., 119(28), 6496–6511. [Link]
-
Oppolzer, W.; et al. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Tetrahedron Lett., 25(29), 3025–3028. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev., 96(2), 835–876. [Link]
-
Gage, J. R.; Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth., 68, 83. [Link]
-
Kim, B. H.; et al. (1992). Asymmetric synthesis of .alpha.-amino acids from N-acyloxazolidinones. Tetrahedron: Asymmetry, 3(11), 1403-1416. [Link]
-
Montalbetti, C. A. G. N.; Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Phenylpropanamine Derivatives
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods used to quantify phenylpropanamine derivatives, such as ephedrine, pseudoephedrine, and phenylpropanolamine. The accurate measurement of these compounds is critical in pharmaceutical development, quality control, and regulatory compliance. This document delves into the strategic rationale behind method selection, the procedural intricacies of cross-validation, and the interpretation of comparative data. We will explore common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing objective performance comparisons supported by experimental data and protocols. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to ensure data integrity and comparability across different methods or laboratories.
Introduction: The Imperative for Robust Quantification
Phenylpropanamine derivatives are a class of sympathomimetic amines widely used as decongestants and bronchodilators.[1] Their precise quantification is paramount for ensuring product safety, efficacy, and quality. In the lifecycle of a pharmaceutical product, it is often necessary to transfer an analytical method to a different laboratory, update an existing method to a more advanced technology, or simply ensure that data from different studies are comparable. In these scenarios, a simple method validation is insufficient. Cross-validation becomes a mandatory exercise to demonstrate that the results produced by two distinct methods or laboratories are equivalent and reliable.[2][3]
Why Cross-Validation is Non-Negotiable:
-
Method Transfer: When an analytical method is moved from a development lab to a quality control (QC) lab, cross-validation ensures seamless transfer and consistent results.[2]
-
Technology Upgrades: Migrating from an older technique (e.g., HPLC-UV) to a more sensitive and specific one (e.g., UPLC-MS/MS) requires cross-validation to bridge the data from the old method to the new.
-
Multi-Site Studies: In large clinical trials or multi-national manufacturing, where samples are analyzed at different locations, cross-validation guarantees data harmonization.[4][5]
-
Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require cross-validation to be performed when data from different methods or labs are included in a submission.[2][4][6]
This guide will compare and contrast common analytical techniques for phenylpropanamine analysis and provide a detailed roadmap for conducting a scientifically sound cross-validation study.
Overview of Key Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. For phenylpropanamine derivatives, several powerful techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with UV detection, has been a workhorse for the analysis of phenylpropanamine derivatives in pharmaceutical formulations.[7][8]
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For phenylpropanamines, reversed-phase chromatography using a C18 column is a common approach.[8]
-
Strengths: Robust, reliable, and widely available. It is excellent for assay and purity testing of drug substances and products.
-
Limitations: May lack the sensitivity required for bioanalytical applications (e.g., plasma samples) and can be susceptible to interference from co-eluting compounds in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds.
-
Principle: GC separates compounds in the gas phase based on their boiling points and interaction with the stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, providing structural information. Phenylpropanamines often require derivatization to increase their volatility.[9]
-
Strengths: Excellent selectivity and sensitivity, with low detection limits.[10][11] It is a powerful tool for identifying and quantifying trace-level impurities or metabolites.
-
Limitations: The need for derivatization can add complexity and potential variability to the sample preparation process.[9]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents the gold standard for high-sensitivity and high-throughput quantification of drugs and metabolites in complex biological matrices.[6][12][13]
-
Principle: UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC.[14] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[15]
-
Strengths: Unmatched sensitivity (pg/mL levels), high selectivity, and rapid analysis times.[12] It is the preferred method for bioequivalence studies, pharmacokinetics, and therapeutic drug monitoring.
-
Limitations: Higher initial instrument cost and complexity compared to HPLC-UV.
Capillary Electrophoresis (CE)
CE is a powerful separation technique, especially for chiral separations, which is relevant for phenylpropanamine derivatives like ephedrine and pseudoephedrine that exist as stereoisomers.[16]
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field.[17] For chiral separations, a chiral selector is added to the background electrolyte to create transient diastereomeric complexes with the enantiomers, leading to different migration times.[16][18]
-
Strengths: High separation efficiency, short analysis times, and low sample/reagent consumption.[17][19] It is particularly advantageous for separating enantiomers.[16]
-
Limitations: Can be less robust than HPLC for routine QC applications and may have higher detection limits compared to MS-based methods.
Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics of the discussed analytical methods for the quantification of phenylpropanamine derivatives. The values are illustrative and can vary based on the specific analyte, matrix, and instrument conditions.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS | Capillary Electrophoresis (Chiral) |
| Typical Analyte | Pseudoephedrine in tablets | Ephedrine alkaloids in herbal extracts | Phenylpropanolamine in plasma | Enantiomers of ephedrine |
| Limit of Quantification (LOQ) | ~10-50 ng/mL | ~0.5-1 ng/mL[10] | ~1-20 pg/mg[12] | ~50-100 ng/mL |
| Linearity (r²) | >0.999 | >0.995 | >0.997[12][14] | >0.998 |
| Precision (%RSD) | < 2%[20] | < 5%[10] | < 15%[15] | < 5% |
| Accuracy/Recovery | 98-102% | > 93%[10][11] | 85-115%[4] | 95-105% |
| Selectivity | Moderate | High | Very High | Very High (for enantiomers) |
| Throughput | Moderate | Low to Moderate | High | High |
The Cross-Validation Workflow: A Step-by-Step Guide
Cross-validation is a formal process of comparing results from two validated analytical methods (or the same method at two different sites) to ensure they are equivalent.[2][4] The process should be prospectively defined in a validation protocol.
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A Comparative Analysis of the Biological Activity of (R)- and (S)-1-(3,4-Dimethylphenyl)propan-1-amine Enantiomers
In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the biological activities of the (R) and (S) enantiomers of 1-(3,4-dimethylphenyl)propan-1-amine, a substituted amphetamine analog also known as 3,4-dimethylamphetamine (3,4-DMA). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.
Introduction: The Significance of Chirality in Pharmacology
The interaction of a small molecule with a biological target, such as a receptor or transporter protein, is a three-dimensional phenomenon. As these biological targets are themselves chiral, they can differentiate between the enantiomers of a chiral drug molecule. This stereoselectivity can manifest in various ways, including differences in binding affinity, efficacy, metabolism, and off-target effects. A thorough understanding of the stereochemical requirements for a desired biological activity is therefore paramount in drug design and development. For substituted amphetamines, the stereocenter at the alpha-carbon of the propyl-amine chain plays a pivotal role in determining their potency and selectivity as monoamine releasing agents.
Comparative Biological Activity at Monoamine Transporters
The primary mechanism of action for amphetamine and its analogs is the induction of monoamine release from presynaptic nerve terminals by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This is achieved by the compounds acting as substrates for these transporters, leading to a reversal of the normal transport direction.
Experimental data from in vitro monoamine release assays provide a quantitative measure of the potency of each enantiomer at the respective transporters. The following table summarizes the EC50 values (the concentration of the compound that elicits 50% of the maximal response) for the (R) and (S) enantiomers of 3,4-DMA in inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
| Enantiomer | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |
| (S)-3,4-DMA | 25 | 10 | 398 |
| (R)-3,4-DMA | 134 | 74 | 2450 |
Data sourced from Rothman et al., 2001.
Analysis of the Experimental Data:
The data clearly demonstrates a significant stereoselectivity in the biological activity of 3,4-DMA.
-
Potency: The (S)-enantiomer is substantially more potent than the (R)-enantiomer at inducing the release of both dopamine and norepinephrine. Specifically, (S)-3,4-DMA is approximately 5.4-fold more potent at DAT and 7.4-fold more potent at NET than (R)-3,4-DMA.
-
Selectivity: Both enantiomers exhibit a preference for releasing catecholamines (DA and NE) over serotonin. However, the (S)-enantiomer displays a more pronounced selectivity profile. (S)-3,4-DMA is approximately 40-fold more potent at releasing NE than 5-HT, and 16-fold more potent at releasing DA than 5-HT. In contrast, (R)-3,4-DMA is about 33-fold more potent at releasing NE than 5-HT and only about 1.8-fold more potent at releasing DA than 5-HT, indicating a less defined selectivity for dopamine release over serotonin release compared to the (S)-enantiomer.
These findings are consistent with the general structure-activity relationships observed for many substituted amphetamines, where the (S)-enantiomer is typically the more active psychostimulant.
Mechanistic Insights: The Monoamine Release Pathway
The differential potency of the enantiomers can be attributed to their distinct interactions with the monoamine transporters. The following diagram illustrates the generally accepted mechanism of amphetamine-induced monoamine release. The higher potency of the (S)-enantiomer suggests a more favorable binding orientation and/or a more efficient translocation process within the transporter protein compared to the (R)-enantiomer.
Caption: Mechanism of Amphetamine-Induced Monoamine Release
Experimental Protocols
The determination of the biological activity of the (R) and (S) enantiomers of 3,4-DMA relies on robust in vitro assays. Below are detailed, step-by-step methodologies for the key experiments.
Chiral Separation of 3,4-DMA Enantiomers
Prior to biological testing, the racemic mixture of 3,4-DMA must be resolved into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard method for this purpose.
Workflow for Chiral HPLC Separation:
Caption: Chiral HPLC Separation Workflow
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the racemic 3,4-DMA hydrochloride in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small percentage of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the column. Collect the eluting fractions corresponding to the two separated enantiomeric peaks.
-
Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity (e.g., >99% ee) using the same chiral HPLC method.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
In Vitro Monoamine Release Assay
This assay measures the ability of the test compounds to induce the release of radiolabeled monoamines from synaptosomes or cells expressing the respective transporters.
Step-by-Step Protocol:
-
Preparation of Synaptosomes or Transporter-Expressing Cells:
-
For synaptosomes, isolate nerve terminals from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) of rodents.
-
Alternatively, use cultured cell lines (e.g., HEK293) stably transfected with the human dopamine, norepinephrine, or serotonin transporters.
-
-
Radiolabel Loading: Incubate the synaptosomes or cells with a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the intracellular stores.
-
Washing: Wash the preparations to remove excess extracellular radiolabel.
-
Induction of Release: Add varying concentrations of the (R)- or (S)-3,4-DMA enantiomers to the preparations and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Termination of Release: Stop the release by rapid filtration or by placing the samples on ice.
-
Quantification of Released Radiolabel: Measure the amount of radioactivity in the supernatant (released monoamines) using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of specific release at each drug concentration and plot the data to determine the EC50 value for each enantiomer at each transporter.
Conclusion
The biological activity of 1-(3,4-dimethylphenyl)propan-1-amine is highly dependent on its stereochemistry. The (S)-enantiomer is a significantly more potent and selective releasing agent for dopamine and norepinephrine compared to the (R)-enantiomer. This stereoselectivity underscores the importance of chiral considerations in the design and evaluation of novel psychoactive compounds and potential therapeutic agents targeting the monoamine transport system. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of the pharmacological properties of such chiral molecules.
References
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine more Potently than Dopamine and Serotonin. Synapse, 39(1), 32-41. [Link]
A Comparative Study of Hydrochloride vs. Other Salts of 1-(3,4-Dimethylphenyl)propan-1-amine: A Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties, manufacturability, and clinical performance.[1][2] For basic compounds such as 1-(3,4-Dimethylphenyl)propan-1-amine, a substituted amphetamine analogue, the formation of a salt is often essential to enhance properties like solubility and stability.[1][2] While the hydrochloride (HCl) salt is a common choice for amines due to its straightforward synthesis and ability to improve aqueous solubility, a comprehensive evaluation of other salt forms is crucial to identify the optimal candidate for development.[1]
This guide provides a comparative analysis of the hydrochloride salt of 1-(3,4-Dimethylphenyl)propan-1-amine against other potential salt forms, including sulfate, tartrate, and mesylate. By examining key physicochemical parameters through established experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in salt selection.
The Critical Role of Salt Selection
The conversion of a free base into a salt can dramatically alter its properties. The primary motivation is often to improve aqueous solubility and dissolution rate, which are key determinants of bioavailability for oral dosage forms.[3] Beyond solubility, salt formation can also impact:
-
Stability: Both chemical and physical stability can be enhanced, leading to a longer shelf-life and more robust formulation.
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air can be modulated, which is critical for handling and manufacturing.
-
Crystallinity and Polymorphism: Different salts can exhibit distinct crystalline structures, influencing properties like flowability and compressibility.
-
Manufacturing and Formulation: The chosen salt form can affect the ease of purification, handling, and compatibility with excipients.
This guide will delve into a hypothetical comparative study of different salts of 1-(3,4-Dimethylphenyl)propan-1-amine, using phentermine, a structurally similar and well-characterized amine, as a surrogate to provide illustrative data and experimental context.[1][4][5][6]
Comparative Physicochemical Properties
The selection of a suitable counterion should be a holistic approach, considering a range of properties.[5] The following table summarizes the anticipated comparative properties of different salts of 1-(3,4-Dimethylphenyl)propan-1-amine, with phentermine hydrochloride data providing a baseline.
| Property | Hydrochloride (HCl) | Sulfate (H₂SO₄) | Tartrate (C₄H₆O₆) | Mesylate (CH₃SO₃H) | Rationale & Causality |
| Molecular Weight | Higher than free base | Highest | High | Higher than HCl | The addition of the counterion increases the overall molecular weight, which must be factored into dosage calculations. |
| Aqueous Solubility | Good[1][7][8] | Moderate to Good | Good to Very Good | Very Good[5][9] | While HCl salts are generally soluble, organic acids like tartaric acid can sometimes offer superior solubility. Mesylate salts are also known for significantly enhancing solubility.[5][9] |
| Hygroscopicity | Hygroscopic[1][7][8] | Potentially less hygroscopic | Variable, can be hygroscopic | Often less hygroscopic than HCl | The degree of hygroscopicity is influenced by the counterion's ability to interact with water molecules. Sulfates and mesylates can sometimes form less hygroscopic salts compared to hydrochlorides.[1] |
| Melting Point (°C) | ~200 °C (for Phentermine HCl)[1] | Typically high | Variable | Often lower than HCl | Melting point is influenced by the crystal lattice energy. Stronger ionic interactions in the crystal lattice lead to higher melting points. |
| Chemical Stability | Generally good | Good | Can be susceptible to degradation | Good | Stability is dependent on the specific degradation pathways of the API. The choice of counterion can influence the microenvironment pH and affect stability.[10] |
| Dissolution Rate | Fast[4] | Moderate to Fast | Fast | Fast to Very Fast[4] | Salts generally exhibit a faster dissolution rate than the free base due to their higher solubility and more polar crystal surfaces.[11] |
Experimental Protocols for Salt Characterization
To generate the comparative data presented above, a series of standardized experiments are essential. The following section details the methodologies for these key characterizations.
Salt Synthesis and Purification
The initial step involves the synthesis of the different salt forms of 1-(3,4-Dimethylphenyl)propan-1-amine.
Protocol 1: Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine Salts
-
Dissolution of the Free Base: Dissolve 1.0 equivalent of 1-(3,4-Dimethylphenyl)propan-1-amine free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Acid Addition: Slowly add a stoichiometric amount (1.0 equivalent for monoprotic acids like HCl and mesylic acid; 0.5 equivalents for the diprotic sulfuric acid; 1.0 equivalent for tartaric acid) of the respective acid, either neat or dissolved in a minimal amount of the same solvent.
-
Crystallization: Stir the mixture at room temperature or with gentle warming to facilitate salt formation. Allow the solution to cool slowly to induce crystallization. If necessary, place the solution in a refrigerator or freezer to promote precipitation.
-
Isolation and Washing: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified salt crystals under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
Physicochemical Characterization
Once synthesized and purified, each salt form should be subjected to a battery of analytical tests to determine its key properties.
Protocol 2: Powder X-Ray Diffraction (PXRD) Analysis
-
Objective: To determine the crystallinity and polymorphic form of each salt.
-
Instrumentation: A powder X-ray diffractometer.
-
Procedure:
-
Lightly grind a small amount of the salt sample to ensure a random orientation of the crystals.
-
Mount the powdered sample on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Analyze the resulting diffractogram for the presence of sharp peaks, indicative of crystalline material, and compare the patterns of the different salts to identify any polymorphic differences.
-
Protocol 3: Thermal Analysis (DSC and TGA)
-
Objective: To determine the melting point, thermal stability, and presence of solvates or hydrates.
-
Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
DSC Procedure:
-
Accurately weigh 2-5 mg of the salt sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature to identify endothermic events such as melting.
-
-
TGA Procedure:
-
Accurately weigh 5-10 mg of the salt sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the weight loss as a function of temperature to identify the loss of volatiles like water or solvent.
-
Protocol 4: Hygroscopicity Assessment
-
Objective: To determine the tendency of each salt to absorb moisture.
-
Instrumentation: A dynamic vapor sorption (DVS) analyzer or a humidity-controlled chamber with a microbalance.
-
Procedure:
-
Place a known mass of the dried salt sample in the instrument.
-
Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels (e.g., from 0% to 90% and back down in 10% increments) at a constant temperature (e.g., 25 °C).
-
Monitor the change in mass at each RH step until equilibrium is reached.
-
Plot the percentage weight change against the RH to generate a sorption/desorption isotherm.
-
Protocol 5: Aqueous Solubility Determination
-
Objective: To measure the equilibrium solubility of each salt in water.
-
Procedure (Shake-Flask Method):
-
Add an excess amount of the salt to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved amine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 6: Intrinsic Dissolution Rate (IDR) Measurement
-
Objective: To compare the dissolution rates of the different salts under standardized conditions.
-
Instrumentation: A constant-surface-area dissolution apparatus (Wood's apparatus).
-
Procedure:
-
Compress a known amount of the salt into a die to form a compact pellet with a defined surface area.
-
Mount the die in the dissolution apparatus.
-
Immerse the exposed surface of the pellet in a dissolution medium (e.g., 0.1 N HCl or phosphate buffer) maintained at a constant temperature (e.g., 37 °C) and stirring rate.
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the samples for the concentration of the dissolved amine using a validated analytical method (e.g., HPLC).
-
Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.[12]
-
Protocol 7: Accelerated Stability Studies
-
Objective: To assess the chemical stability of each salt under stressed conditions.
-
Procedure:
-
Store accurately weighed samples of each salt in controlled environment chambers at elevated temperature and humidity (e.g., 40 °C / 75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Monitor for any changes in physical appearance, such as color change or crystal habit modification.
-
Visualization of Key Processes
To further elucidate the experimental workflows and logical relationships, the following diagrams are provided.
Discussion and Interpretation of Results
The hydrochloride salt of 1-(3,4-Dimethylphenyl)propan-1-amine, like that of phentermine, is expected to be a crystalline solid with good aqueous solubility, making it a viable candidate for oral formulation.[1][7][8] However, its hygroscopic nature could present challenges during manufacturing and storage, potentially requiring controlled humidity environments or specialized packaging.[1][7][8]
A comparative analysis might reveal that a mesylate salt offers superior solubility and reduced hygroscopicity, making it a more robust candidate.[5][9] Conversely, a sulfate salt might exhibit lower solubility but improved handling properties. The tartrate salt, being derived from a chiral acid, could offer opportunities for chiral resolution if the amine is a racemate, but may also introduce its own complexities in terms of polymorphism and stability.
The intrinsic dissolution rate data is particularly insightful, as it provides a direct measure of how quickly the pure substance dissolves, independent of formulation variables. A higher IDR generally correlates with a faster onset of action.[12]
The accelerated stability studies are crucial for predicting the long-term shelf life of the drug substance. Any significant degradation or change in physical form under stressed conditions would be a red flag for that particular salt form. A robust stability-indicating analytical method is paramount for these studies to ensure that all potential degradants are separated and quantified.
Conclusion
The selection of the optimal salt form for 1-(3,4-Dimethylphenyl)propan-1-amine is a multi-faceted process that requires a thorough and systematic evaluation of various physicochemical properties. While the hydrochloride salt serves as a common and often suitable starting point, a comprehensive screening and characterization of alternative salts such as sulfate, tartrate, and mesylate is highly recommended. By employing the experimental protocols outlined in this guide, researchers can generate the necessary data to compare these salt forms objectively. The ideal candidate will exhibit a balance of desirable properties, including high solubility and dissolution rate, good chemical and physical stability, low hygroscopicity, and ease of manufacturing. A data-driven approach to salt selection will ultimately de-risk the drug development process and contribute to the successful formulation of a safe, effective, and stable pharmaceutical product.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4771, Phentermine. Retrieved January 23, 2026 from [Link].
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Drugs.com. Phentermine Extended Release: Package Insert / Prescribing Info / MOA. Retrieved January 23, 2026 from [Link].
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SWGDRUG.org. PHENTERMINE. Retrieved January 23, 2026 from [Link].
- European Medicines Agency. (2023).
- Gomes, A. C. S., et al. (2011). Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. Dissolution Technologies, 18(3), 6-12.
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U.S. Food and Drug Administration. (2010). Chemistry, Manufacturing, and Controls review of NDA 202-088. Retrieved from [Link].
- Stauffer, T. M., et al. (2014). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Molecular Pharmaceutics, 11(9), 3042-3051.
- Upadhyay, K., et al. (2025).
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Technology Networks. Hygroscopicity Evaluation. Retrieved January 23, 2026 from [Link].
- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms and thermogravimetric curves of MXD, 90% soya phosphatidylcholine (PL90G), mannitol (MNT), and MXD-OAVs. TGA.
- Oreate AI Blog. (2026). Phentermine vs. Phentermine HCl: Understanding the Differences.
- ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.
- Wu, W., et al. (2008). A comparative study of the effect of different alkaline stabilizers on physicochemical properties of lansoprazole in formulation. European Journal of Pharmaceutics and Biopharmaceutics, 70(2), 596-603.
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Scribd. Accelerated Stability Testing 1. Retrieved January 23, 2026 from [Link].
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
-
TA Instruments. Thermal Analysis in the Pharmaceutical Industry. Retrieved January 23, 2026 from [Link].
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
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Wikipedia. Phentermine. Retrieved January 23, 2026 from [Link].
- Lund University Publications. (2008).
- Waterman, K. C. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. AAPS PharmSciTech, 23(8), 282.
- Paulekuhn, G. S., et al. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of medicinal chemistry, 50(26), 6665-6672.
- Coutts, R. T., et al. (1978). Synthesis of two in vivo metabolites of N-(n-propyl)phentermine. Canadian Journal of Chemistry, 56(23), 3054-3058.
- Aaltonen, J., et al. (2009). Solid form screening - A review. European Journal of Pharmaceutics and Biopharmaceutics, 71(1), 23-37.
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DailyMed. PHENTERMINE HYDROCHLORIDE TABLETS USP, 37.5 mg CIV. Retrieved January 23, 2026 from [Link].
-
Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link].
- U.S. Environmental Protection Agency. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
-
Lipsbymatt. PHENTERMINE EXPLAINED. Retrieved January 23, 2026 from [Link].
-
U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) of NDA 202-088. Retrieved from [Link].
- Shah, V. P., et al. (2014).
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- FIP. (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.
- American Elements. (n.d.). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.
-
DailyMed. Label: PHENTERMINE HYDROCHLORIDE tablet PHENTERMINE HYDROCHLORIDE capsule. Retrieved January 23, 2026 from [Link].
-
Drugs.com. Phentermine: Package Insert / Prescribing Information / MOA. Retrieved January 23, 2026 from [Link].
- Eremenko, N. N., et al. (2019). Comparative study of the bioavailability of magnesium salts. Drug Metabolism and Personalized Therapy, 34(3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
